molecular formula C7H10N2OS B15258004 3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one

3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one

Cat. No.: B15258004
M. Wt: 170.23 g/mol
InChI Key: QAKWSBVONITROZ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination of the corresponding ketone using methylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-ol: A similar compound with an alcohol group instead of a ketone.

    3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-2-one: A structural isomer with the ketone group at a different position.

    1-(1,2-Thiazol-5-yl)propan-1-one: A compound lacking the methylamino group.

Uniqueness

3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one is unique due to the presence of both the thiazole ring and the methylamino group, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-(methylamino)-1-(1,2-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-8-4-2-6(10)7-3-5-9-11-7/h3,5,8H,2,4H2,1H3

InChI Key

QAKWSBVONITROZ-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1=CC=NS1

Origin of Product

United States

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